5-(3-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of two chlorophenyl groups attached to a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzohydrazide with 4-chlorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acylhydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted oxadiazoles, while oxidation and reduction can modify the functional groups attached to the oxadiazole ring.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Materials Science: Due to its unique structural properties, the compound has been explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the chlorophenyl groups, resulting in different biological activities and chemical properties.
3,5-Dichloro-1,2,4-oxadiazole: Contains two chlorine atoms on the oxadiazole ring, leading to distinct reactivity and applications.
5-(4-Methylphenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole:
Uniqueness
5-(3-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of two chlorophenyl groups, which impart specific electronic and steric properties
Properties
Molecular Formula |
C14H8Cl2N2O |
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Molecular Weight |
291.1 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H |
InChI Key |
BXFXPRMSLZQUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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